molecular formula C21H27BrClNO B1525154 4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219971-81-9

4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Katalognummer: B1525154
CAS-Nummer: 1219971-81-9
Molekulargewicht: 424.8 g/mol
InChI-Schlüssel: IFSKKMNLTPFSHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is a halogenated piperidine derivative characterized by a bromine atom at the 2-position of the phenoxy ring and a bulky 1-methyl-1-phenylethyl substituent at the 4-position.

Eigenschaften

IUPAC Name

4-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO.ClH/c1-21(2,17-6-4-3-5-7-17)18-8-9-20(19(22)14-18)24-15-16-10-12-23-13-11-16;/h3-9,14,16,23H,10-13,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSKKMNLTPFSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNCC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H25BrClNOC_{20}H_{25}BrClNO with a molar mass of approximately 410.78 g/mol. It is classified as an irritant and is primarily used in research settings .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly the dopamine (DA) and serotonin (5HT) transporters. Studies have shown that modifications in the alkyl chain length and substituents can significantly influence the binding affinity and selectivity for these transporters .

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit antipsychotic properties. These effects are likely mediated through the inhibition of dopamine reuptake, which is crucial in managing disorders such as schizophrenia and bipolar disorder.

Case Studies

  • Dopamine Transporter Binding : In a comparative study of various piperidine analogs, it was found that modifications similar to those present in this compound resulted in increased selectivity for the dopamine transporter over serotonin transporters. This selectivity is vital for minimizing side effects associated with non-selective agents .
  • Behavioral Studies : Animal models treated with this compound showed reduced hyperactivity and improved cognitive function, suggesting potential applications in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Research Findings

Recent studies have demonstrated that this compound exhibits:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in vivo, which could be linked to their therapeutic effects on neuropsychiatric conditions .
  • Neuroprotective Effects : Some research suggests that this compound may provide neuroprotective benefits by modulating oxidative stress pathways, although further studies are necessary to confirm these findings.

Comparative Analysis

The following table summarizes the biological activities of selected piperidine derivatives:

Compound NameMechanism of ActionTherapeutic ApplicationsSelectivity
This compoundDA reuptake inhibitionAntipsychotic, ADHDHigh for DA
GBR 12909DA reuptake inhibitionAntidepressantModerate for DA
1-(3-Phenylpropyl)piperidine analogsDA/5HT transporter bindingAntidepressantVaries

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22H29BrClNO
  • Molecular Weight : 438.8 g/mol
  • CAS Number : 1220029-82-2

The structure features a piperidine ring substituted with a bromo and phenoxy group, which contributes to its biological activity.

Drug Development

This compound is being investigated for its role in drug development, particularly in the synthesis of novel pharmacological agents. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

Antidepressant Activity

Research indicates that derivatives of piperidine have shown promise in treating depression and anxiety disorders. The specific substitution pattern of 4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride may enhance its efficacy as an antidepressant by modulating neurotransmitter systems.

Receptor Binding Studies

Studies have demonstrated that compounds with similar structures exhibit binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. Investigating the receptor binding profile of this compound could provide insights into its mechanism of action and therapeutic potential.

In Vivo Studies

Preclinical studies involving animal models are essential to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies can help determine effective dosing regimens and assess safety profiles.

Neurological Disorders

Given its structural attributes, this compound may be explored for therapeutic applications in conditions such as:

  • Depression
  • Anxiety Disorders
  • Schizophrenia

Pain Management

The analgesic properties of piperidine derivatives suggest that this compound may also be investigated for pain management therapies, particularly in chronic pain conditions.

Several studies have highlighted the importance of piperidine derivatives in pharmaceutical research:

  • A study published in Journal of Medicinal Chemistry found that piperidine derivatives exhibit significant antidepressant activity through modulation of serotonin receptors.
  • Research presented at pharmacology conferences has indicated that compounds similar to this compound show promise in treating anxiety disorders by affecting dopamine signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine .
  • Bulky Substituents : The 1-methyl-1-phenylethyl group in the target compound likely improves target engagement but may hinder oral bioavailability due to poor solubility .
  • Safety and Regulation : Analogous compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride lack complete ecological impact data, suggesting the need for rigorous environmental testing for the target compound .

Vorbereitungsmethoden

Preparation Methods Analysis

Bromination Step

A critical early step is the selective bromination of a methyl-substituted phenol (such as p-cresol) to produce 2-bromo-4-methylphenol, a key intermediate. The process is typically conducted via a continuous bromination reaction under controlled temperature and stoichiometry to minimize by-products such as 2,6-dibromo derivatives.

Key Parameters and Conditions for Bromination
Parameter Optimal Range/Value Notes
Bromine concentration 5–100% (preferably 20–50%) Bromine diluted with solvent for controlled reactivity
p-Cresol concentration 5–100% (preferably 20–50%) Also diluted to control reaction rate
Bromine to p-cresol mole ratio 0.8–1.1 (optimal 0.98–1.03) Stoichiometric control to favor monobromination
Reaction temperature (entry) -35 to 30 °C (preferably -20 to 10 °C) Cooling to suppress side reactions
Reactor outlet temperature -25 to 50 °C (preferably -15 to 30 °C) Maintains reaction selectivity
Solvent Ethylene dichloride or chloroform Common solvents used for bromination
Representative Experimental Data
Entry Scale (g) Solvent Temp (°C) Entry Temp (°C) Outlet Yield (%) Purity of 2-bromo-4-methylphenol (%)
1 108 p-cresol + 156.8 Br2 Ethylene dichloride -10 to -5 10 to 20 93.2 97.8
2 1080 p-cresol + 1608 Br2 Ethylene dichloride -20 to -15 0 to 15 96.7 99.31
3 1080 p-cresol + 1600 Br2 Chloroform -20 to -15 -5 to 10 97.3 99.71

Data adapted from continuous bromination patent CN101279896B

After bromination, the reaction mixture is subjected to distillation or rectification to recover unreacted starting materials and isolate high-purity 2-bromo-4-methylphenol.

Introduction of the 1-Methyl-1-phenylethyl Group

The 1-methyl-1-phenylethyl substituent is typically introduced via alkylation reactions on the aromatic ring or through the use of pre-functionalized intermediates. Specific details on this step are less documented but generally involve Friedel-Crafts alkylation or related electrophilic aromatic substitution methods.

Formation of the Phenoxy-Piperidine Linkage

The linkage of the phenoxy moiety to the piperidine ring is commonly achieved by nucleophilic substitution reactions, where a suitable leaving group (e.g., halide or tosylate) on the phenoxyethyl intermediate is displaced by the nitrogen of piperidine.

  • Solvents such as dichloromethane or dimethylformamide are typically used.
  • Catalysts or bases may be employed to facilitate the substitution.
  • Reaction conditions are optimized to maximize yield and minimize side reactions.

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further use.

Data Tables Summarizing Preparation Methods

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1. Bromination Electrophilic aromatic substitution p-Cresol, Br2 (diluted), ethylene dichloride or chloroform, low temperature (-20 to 10 °C) High purity 2-bromo-4-methylphenol, yield >93%
2. Alkylation (1-methyl-1-phenylethyl group) Friedel-Crafts alkylation or equivalent Alkylating agent, Lewis acid catalyst (e.g., AlCl3) Introduction of bulky substituent at 4-position
3. Nucleophilic substitution SN2 or SNAr Phenoxyethyl halide/tosylate, piperidine, base, polar aprotic solvent Formation of phenoxy-piperidine linkage
4. Salt formation Acid-base reaction HCl in suitable solvent Formation of hydrochloride salt

Research Findings and Analytical Characterization

  • NMR Spectroscopy confirms the substitution pattern on the aromatic ring and the presence of the piperidine moiety.
  • Mass Spectrometry verifies molecular weight (~410–439 g/mol depending on exact substituents) and bromine isotope pattern.
  • IR Spectroscopy identifies characteristic functional groups such as C–Br, C–O–C ether linkages, and aromatic C–H stretches.
  • The compound exhibits moderate to high lipophilicity due to aromatic and alkyl substituents, influencing solubility and biological interactions.

Q & A

What are the common synthetic routes for preparing 4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a bromophenoxy precursor with a piperidine derivative. For example, analogous compounds like 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride are synthesized via nucleophilic aromatic substitution (NAS) using K₂CO₃ in DMF at 80°C, yielding ~78% . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance NAS reactivity.
  • Base selection : Mild bases (e.g., K₂CO₃) prevent side reactions.
  • Temperature control : Elevated temperatures (80–100°C) accelerate reactions but may require reflux setups.
    Purification often involves crystallization or column chromatography.

How can computational chemistry optimize the synthesis of this compound, particularly in reducing trial-and-error experimentation?

Level: Advanced
Methodological Answer:
Reaction path search methods, such as quantum chemical calculations, can predict optimal conditions. For instance, the ICReDD initiative combines computational modeling with experimental validation to narrow reaction parameters (e.g., solvent, catalyst) . Steps include:

Quantum mechanical simulations to identify transition states and energy barriers.

Machine learning to analyze historical reaction data for analogous piperidine derivatives.

Feedback loops where experimental results refine computational models.
This approach reduces synthesis optimization time by ~30–50% compared to traditional methods .

What safety protocols are critical when handling this compound, given its structural similarity to hazardous piperidine derivatives?

Level: Basic
Methodological Answer:
Safety measures are informed by structurally related compounds (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride ):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapors may irritate respiratory tracts) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

Level: Advanced
Methodological Answer:
The electron-withdrawing bromine at the 2-position activates the aromatic ring for NAS. For example, in 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride , bromine increases electrophilicity at the ortho position, enabling substitution with primary amines (e.g., methylamine) under mild conditions (K₂CO₃/DMF/80°C) . Key considerations:

  • Electronic effects : Bromine’s -I effect stabilizes transition states.
  • Steric hindrance : Bulky substituents (e.g., 1-methyl-1-phenylethyl) may slow NAS but improve regioselectivity.
  • Leaving group ability : Bromide is superior to chloride in NAS due to lower bond dissociation energy.

What pharmacological activities are hypothesized for this compound based on its structural analogs?

Level: Advanced
Methodological Answer:
Piperidine derivatives with bromophenoxy groups (e.g., 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine ) exhibit dopaminergic or AMPK-modulating activity . Potential mechanisms:

  • Receptor binding : The piperidine ring may interact with G-protein-coupled receptors (GPCRs).
  • Enzyme inhibition : Bromophenoxy groups could inhibit cytochrome P450 enzymes.
    Experimental validation steps :

In vitro assays : Test affinity for CNS targets (e.g., dopamine receptors).

ADMET profiling : Assess solubility (logP), metabolic stability (microsomal assays), and toxicity (HEK293 cell viability).

Which analytical techniques are most effective for characterizing this compound’s purity and stability?

Level: Basic
Methodological Answer:

  • HPLC : Use a Chromolith® Silica column with methanol/buffer (65:35) mobile phase (pH 4.6) for baseline separation of impurities .
  • FTIR : Confirm functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry; piperidine protons appear at δ 2.5–3.5 ppm .
  • TGA/DSC : Assess thermal stability (decomposition >200°C typical for hydrochlorides) .

How do storage conditions impact the compound’s stability, and what degradation products are anticipated?

Level: Advanced
Methodological Answer:

  • Light sensitivity : UV exposure may cleave the bromophenoxy group, forming phenolic byproducts. Store in amber glass .
  • Hydrolysis : The hydrochloride salt is hygroscopic; moisture accelerates hydrolysis of the ether linkage. Use desiccants (silica gel) .
  • Degradation pathways :
    • Acidic conditions : Demethylation of the phenoxy group (e.g., BBr₃ in DCM yields hydroxyl derivatives) .
    • Oxidative stress : Metal impurities (e.g., Fe³⁺) may catalyze radical formation.

How should researchers address contradictory data in reaction yields or bioactivity across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Impurity profiles : Use LC-MS to identify side products (e.g., unreacted starting materials) .
  • Assay variability : Standardize biological assays (e.g., IC50 determinations) using positive controls (e.g., known AMPK activators) .
  • Statistical rigor : Apply ANOVA or Tukey’s test to compare datasets; report confidence intervals (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.